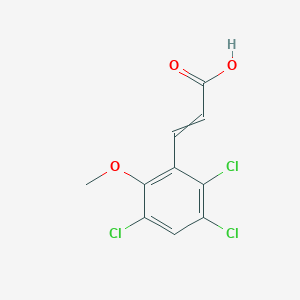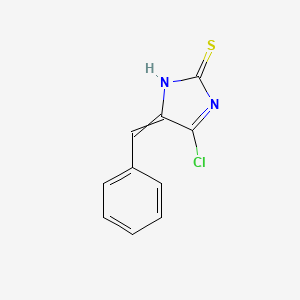
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. The use of recyclable catalysts and green chemistry principles is also emphasized to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinethione: Similar in structure but lacks the chlorine and phenylmethylene groups.
4,5-Diphenyl-imidazole: Contains phenyl groups but differs in its substitution pattern.
Imidazo[2,1-b][1,3]thiazines: Contains a thiazine ring fused to the imidazole ring.
Uniqueness
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Propiedades
Número CAS |
629616-26-8 |
|---|---|
Fórmula molecular |
C10H7ClN2S |
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
5-benzylidene-4-chloroimidazole-2-thione |
InChI |
InChI=1S/C10H7ClN2S/c11-9-8(12-10(14)13-9)6-7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Clave InChI |
LWUOKRXOLULQIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=NC(=S)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)

![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
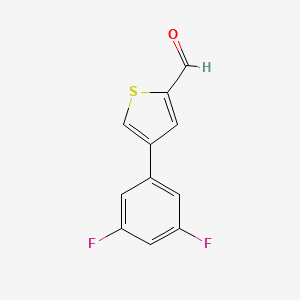
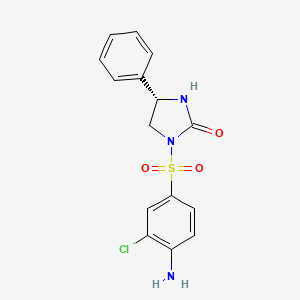
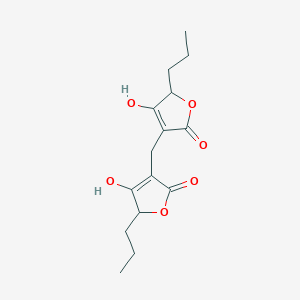
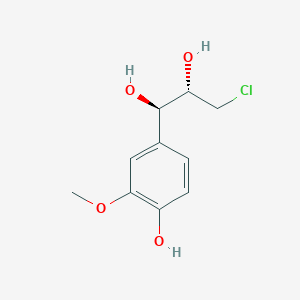
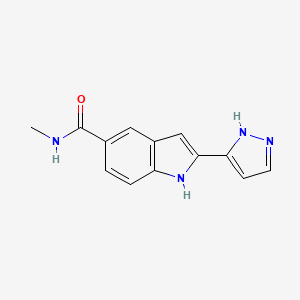
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)
![3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14211981.png)
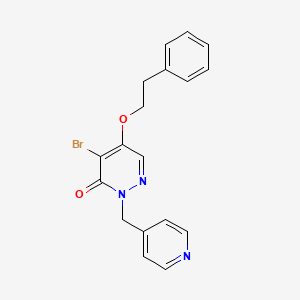
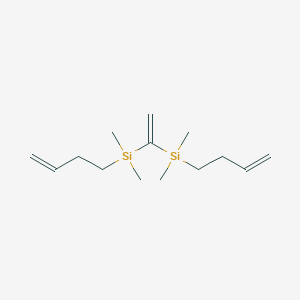
![Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-](/img/structure/B14211989.png)
